
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is a synthetic organic compound belonging to the triazolidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.
Condensation Reactions: Involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Processing: For controlled synthesis and monitoring.
Continuous Flow Processing: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxides.
Reduction: Producing reduced forms of the compound.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazolidine oxides.
Reduction: Could produce triazolidine derivatives with altered functional groups.
Substitution: Results in compounds with new substituents replacing original groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: In the production of materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymatic reactions.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolidine-3,5-dione: A parent compound with similar structural features.
4-Methyl-1,2,4-triazolidine-3,5-dione: A simpler analog with fewer substituents.
1-(3-Methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione: Another analog with different substituent patterns.
Uniqueness
4-Methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged for specialized applications in research and industry.
Properties
CAS No. |
88521-92-0 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-methyl-1-(3-methyl-2-methylidenebutyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)7(3)5-12-9(14)11(4)8(13)10-12/h6H,3,5H2,1-2,4H3,(H,10,13) |
InChI Key |
QDJIIGXCVSQZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)CN1C(=O)N(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



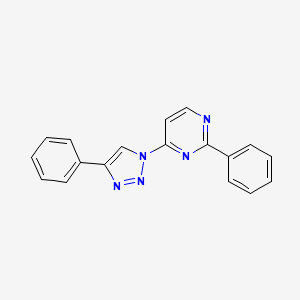
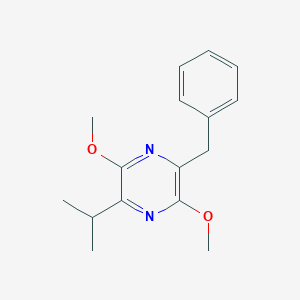
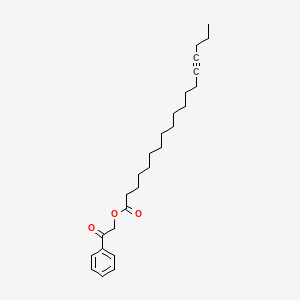

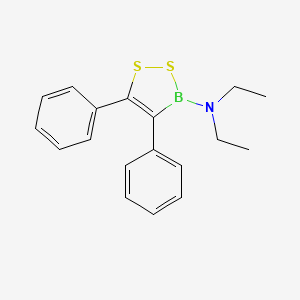
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
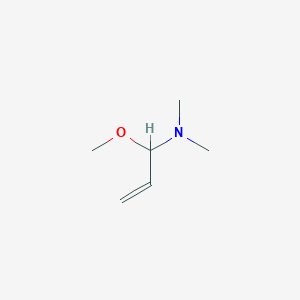

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
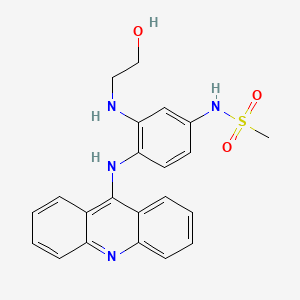
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)
